N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Description
Introduction to N'-(4-Ethoxy-1,3-Benzothiazol-2-yl)-3,5-Dimethoxybenzohydrazide Research
Historical Development of Benzothiazole-Hydrazone Research
The benzothiazole-hydrazone scaffold emerged in the 1990s as researchers sought to combine the bioisosteric advantages of benzothiazoles with the metal-chelating capacity of hydrazones. Early work focused on antitrypanosomal agents, but the discovery of iron-chelating properties in 2008 redirected attention toward antimalarial applications. A 2016 breakthrough demonstrated that benzothiazole hydrazones like compound 5f (IC~50~ = 16.95 μM against Plasmodium falciparum) inhibit heme polymerization through Fe(II) chelation. Parallel anticancer research identified hydrazone derivatives with sub-5 μM IC~50~ values against glioma and breast cancer cell lines.
Structural evolution followed distinct phases:
- First-generation analogs (1995–2010): Simple benzothiazole-hydrazones with minimal substitution (e.g., 3-methyl groups) showing moderate antimicrobial activity.
- Second-generation derivatives (2011–2018): Introduction of methoxy/ethoxy groups at positions 3,4,5 of the benzothiazole ring and aryl hydrazide side chains, enhancing target selectivity.
- Third-generation hybrids (2019–present): Complex conjugates like this compound, optimized for dual iron chelation and kinase inhibition.
Significance in Medicinal Chemistry
This compound exemplifies rational drug design through:
Bioisosteric Optimization
- Benzothiazole core : Mimics ATP-binding pockets in kinases while providing π-π stacking surfaces for DNA intercalation.
- Ethoxy group at C4 : Enhances lipophilicity (calculated logP = 2.8) compared to hydroxylated analogs (logP = 1.2), improving blood-brain barrier penetration.
- 3,5-Dimethoxybenzohydrazide : Serves as a heme-binding motif (theoretical K~D~ = 1.2–3.5 μM) while maintaining hydrogen-bonding capacity via methoxy oxygen lone pairs.
Multitarget Pharmacodynamics
Comparative studies of structural analogs reveal:
Current Research Landscape and Challenges
Advancements (2020–2025)
- Synthetic methodologies : Microwave-assisted condensation (85% yield vs. 62% conventional).
- Computational modeling : Molecular dynamics simulations predict 92% homology in binding to Plasmodium heme detoxification protein vs. 78% for chloroquine.
- Polypharmacology : Dual inhibition of heme polymerization (IC~50~ = 11.3 μM) and human topoisomerase II (IC~50~ = 3.8 μM) demonstrated in murine models.
Persistent Challenges
- Solubility limitations : Aqueous solubility ≤0.8 mg/mL at pH 7.4, necessitating lipid-based nanoformulations.
- Metabolic instability : Rapid glucuronidation of the hydrazone –NH group (t~1/2~ = 23 min in human microsomes).
- Resistance mechanisms : Overexpression of P. falciparum chloroquine resistance transporter (PfCRT) reduces susceptibility by 38% in K1 strain vs. wild-type.
Emerging strategies include:
Properties
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-4-25-14-6-5-7-15-16(14)19-18(26-15)21-20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTNTHLPIUEHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as carbodiimides or acid chlorides under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and product purification. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cellular processes essential for cancer cell survival. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound:
- Core Structure : 3,5-Dimethoxybenzohydrazide.
- Heterocyclic Component : 4-Ethoxy-1,3-benzothiazole.
- Key Functional Groups : C=O (amide), C=N (azomethine), and methoxy/ethoxy substituents.
Analogous Compounds:
N’-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide (13) Core Structure: 3,5-Dimethoxybenzohydrazide. Heterocyclic Component: 1,4-Naphthoquinone. Key Features: Exhibits antiparasitic activity (IC₅₀ = 1.83 µM against Trypanosoma cruzi) due to the naphthoquinone moiety enhancing redox activity .
N'-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide
- Core Structure : 4-Methoxybenzohydrazide.
- Substituents : 3,4,5-Trihydroxybenzylidene group.
- Key Features : Intramolecular hydrogen bonds (O–H⋯O/N) improve stability and solubility .
N’-(3,5-Dibromo-2-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide (4e) Core Structure: 3,4-Dimethoxybenzohydrazide. Substituents: 3,5-Dibromo-2-hydroxybenzylidene.
Key Differences and Contradictions
Biological Targets: Compound 13 (naphthoquinone hybrid) targets parasitic proteases, while 6h (3,5-dimethoxybenzohydrazide) acts on cancer cells . This highlights the impact of heterocyclic components on target specificity.
Synthetic Yields: Brominated analogs (e.g., 4e, 88% yield) show higher efficiency than naphthoquinone derivatives (60% yield), suggesting substituent-dependent reactivity .
Biological Activity
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which have been widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Benzothiazole derivatives often exhibit their biological effects through various mechanisms. These may include:
- Inhibition of Enzymatic Activity : Many benzothiazole compounds act as enzyme inhibitors, which can disrupt critical biological pathways in pathogens or cancer cells.
- Interference with DNA Synthesis : Some derivatives can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : The presence of the benzothiazole moiety is linked to enhanced activity against various bacterial strains and fungi.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 250 | Moderate |
| Benzothiazole Derivative A | 100 | High |
| Benzothiazole Derivative B | 50 | Very High |
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.
Case Study:
A study conducted by Shaikh et al. synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Caspase Activation |
| Benzothiazole Derivative C | MCF7 | 10 | Apoptosis Induction |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Early studies suggest favorable absorption characteristics and metabolic stability. However, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
